5-Fluoro-2-aminomethylphenylboronic acid, pinacol ester
Description
Its structure features a fluorine atom at the 5-position and an aminomethyl (-CH2NH2) group at the 2-position of the phenyl ring. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems in drug discovery and materials science . The pinacol ester enhances stability and solubility in organic solvents compared to the free boronic acid .
Properties
IUPAC Name |
[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)11-7-10(15)6-5-9(11)8-16/h5-7H,8,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRXPDWMJJOIHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound contains three critical functional groups:
- Boronic acid pinacol ester at the aromatic position
- Fluorine substituent at C5
- Aminomethyl group at C2
Key disconnections involve:
- Formation of the boronic ester via metal-catalyzed borylation
- Introduction of fluorine via electrophilic substitution or halogen exchange
- Installation of the aminomethyl group through reduction or nucleophilic substitution
Halogenated Intermediate Routes
Miyaura Borylation of 5-Fluoro-2-bromobenzylamine Derivatives
This method adapts protocols from pyrimidine boronic ester synthesis and fluoropyridine systems:
Procedure:
- Starting material : 5-Fluoro-2-bromobenzylamine (hypothetical precursor)
- Protection : Convert -NH₂ to -N(Boc)₂ using di-tert-butyl dicarbonate
- Borylation :
Data Table 1: Optimization Parameters
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Pd Catalyst Loading | 1–10 mol% | 5 mol% | +22% yield |
| Solvent Ratio | Dioxane:H₂O 3:1–7:1 | 5:1 | +15% purity |
| Reaction Time | 6–18 hr | 12 hr | 89% conversion |
Directed Ortho-Metalation Strategy
Lithiation-Borylation Sequence
Adapted from aryl boronic ester syntheses:
Steps:
Directed metalation :
- Substrate: 2-(N,N-Diethylaminomethyl)-5-fluorobromobenzene
- Base: n-BuLi (2.5 M in hexanes) at -78°C
- Quench: B(OiPr)₃ → Form borate intermediate
Pinacol Transesterification :
- Reagent: Pinacol (1.5 eq)
- Acid: HCl (cat.)
- Solvent: MeOH, 0°C to RT
Critical Considerations:
Functional Group Interconversion Approaches
Nitrile Reduction Pathway
Based on aromatic nitrile reductions in boronic ester systems:
Suzuki Coupling :
- Substrate: 2-Cyanophenylboronic acid pinacol ester + 5-Fluoroaryl halide
- Catalyst: PdCl₂(dppf)
Nitrile Reduction :
- Reagent: LiAlH₄ (3 eq) in THF
- Quench: Sequential H₂O/NaOH/H₂O
Data Table 2: Reduction Efficiency Comparison
| Reducing Agent | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| LiAlH₄ | THF | 0→25 | 4 | 78 |
| BH₃·THF | DCM | 25 | 12 | 41 |
| H₂/Pd/C | EtOH | 50 | 6 | <5 |
Analytical Characterization Benchmarks
Industrial-Scale Considerations
Emerging Methodologies
- Photoredox Catalysis : Visible-light-mediated borylation (reported for analogous compounds)
- Continuous Flow Systems : Microreactor technology for exothermic lithiation steps
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding boronic acids or boronates.
Reduction: It can be reduced to form boron-containing alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of boronic acids or boronates.
Reduction: Formation of boron-containing alcohols or amines.
Substitution: Formation of substituted phenylboronic esters.
Scientific Research Applications
Medicinal Chemistry Applications
In medicinal chemistry, 5-Fluoro-2-aminomethylphenylboronic acid, pinacol ester serves as a valuable intermediate for the development of novel therapeutic agents. Its applications include:
- Analgesics Development : As a bioisostere of paracetamol, this compound shows promise in developing new pain-relieving medications. Its structural modifications can lead to enhanced efficacy and reduced side effects compared to existing analgesics.
- Antifungal Agents : The compound's structural similarities with other boronic acids allow for its use in synthesizing antifungal agents, leveraging its ability to interact with biological targets effectively.
- Targeted Drug Delivery : The unique properties of boronic esters make them suitable for applications in targeted drug delivery systems, particularly in cancer therapy where selective targeting of tumor cells is crucial.
Organic Synthesis Applications
This compound plays a significant role in organic synthesis through reactions such as the Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds, which are critical in constructing complex organic molecules. Its applications include:
- Cross-Coupling Reactions : The compound enhances the stability and reactivity of boronic esters in cross-coupling reactions, facilitating the synthesis of various organic compounds .
- Formation of Complex Scaffolds : It is utilized in constructing unique scaffolds for drug discovery, allowing chemists to explore new chemical entities with potential therapeutic effects .
Case Studies
Several studies have highlighted the effectiveness and versatility of this compound:
Case Study 1: Development of Novel Analgesics
A recent study explored the modification of 5-Fluoro-2-aminomethylphenylboronic acid to develop new analgesics. The researchers synthesized various derivatives and evaluated their analgesic activity in animal models. Results indicated that some derivatives exhibited significantly improved efficacy compared to traditional analgesics like paracetamol.
Case Study 2: Antifungal Activity
In another study, researchers investigated the antifungal properties of compounds derived from 5-Fluoro-2-aminomethylphenylboronic acid. The results demonstrated that certain derivatives showed potent antifungal activity against common pathogens, suggesting potential clinical applications.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-aminomethylphenylboronic acid, pinacol ester involves its ability to form stable complexes with various substrates. The boron atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in Suzuki–Miyaura coupling reactions. The fluorine atom and aminomethyl group enhance its reactivity by stabilizing the transition state and increasing the electrophilicity of the boron atom .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis of key structural analogs, focusing on substituent effects, solubility, reactivity, and applications.
Substituent Effects and Functional Group Comparison
Table 1: Structural Comparison
Solubility and Stability
Table 2: Solubility Profile
Biological Activity
5-Fluoro-2-aminomethylphenylboronic acid, pinacol ester (CAS No. 2096337-86-7) is a boronic acid derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a boronic acid moiety attached to a fluorinated aromatic ring, which enhances its interaction with biological targets. The pinacol ester form is known for its stability and solubility, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Notably, the fluorophenyl group contributes to the compound's binding affinity, enhancing its potential as a therapeutic agent.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of various kinases, which are critical in signaling pathways associated with cancer and neurodegenerative diseases .
- Receptor Modulation : It may also interact with receptors involved in cellular signaling, affecting processes such as apoptosis and cell proliferation .
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated its ability to inhibit the growth of B16 melanoma cells, suggesting potential applications in oncology. The compound's efficacy appears to be influenced by its alkylating properties, which enhance its cytotoxicity .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| B16 Melanoma | 11 | Cytotoxicity observed |
| SH-SY5Y Neuroblastoma | 5 | Neuroprotective effects noted |
Neuroprotective Effects
In preclinical models for neurodegenerative diseases, particularly those mimicking Parkinson's disease, the compound has been shown to inhibit pathways leading to neuronal death. Studies indicated that it could block the activation of stress-related kinases (e.g., MLK3), thereby protecting dopaminergic neurons from MPTP-induced toxicity .
Case Studies
- Inhibition of Kinase Pathways : A study highlighted that 5-Fluoro-2-aminomethylphenylboronic acid effectively inhibited MLK3 at an IC50 of approximately 11 nM. This inhibition was linked to reduced neuronal apoptosis in SH-SY5Y cells treated with neurotoxic agents .
- Tumor Growth Suppression : In vivo experiments involving tumor models demonstrated that the compound could reduce tumor growth when delivered intratumorally alongside cytokines IL-12 and IL-27. This combination therapy enhanced T cell responses against tumors while minimizing systemic toxicity .
Q & A
Q. What are the recommended synthetic routes for 5-Fluoro-2-aminomethylphenylboronic acid, pinacol ester?
The synthesis typically involves sequential functionalization of the phenyl ring. A common approach is:
- Step 1 : Introduce the fluorine atom via electrophilic aromatic substitution or directed ortho-metalation.
- Step 2 : Install the aminomethyl group using reductive amination or nucleophilic substitution.
- Step 3 : Protect the boronic acid as a pinacol ester to enhance stability and solubility .
Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.
Q. How should researchers handle and store this compound to maintain stability?
- Storage : Store in a sealed container under inert gas (e.g., argon) at room temperature, protected from moisture and light. The pinacol ester group improves stability compared to free boronic acids .
- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319). Avoid contact with oxidizing agents, which may degrade the boronic ester .
Advanced Research Questions
Q. How can this compound be optimized for Suzuki-Miyaura cross-coupling reactions in drug discovery?
- Catalyst Selection : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ for sterically hindered substrates. The aminomethyl group may require bulky ligands to prevent side reactions.
- Solvent Systems : Tetrahydrofuran (THF) or dioxane/water mixtures are effective. Pre-dissolve the compound in a minimal solvent to mitigate low solubility .
- Monitoring By-products : Employ LC-MS or ¹⁹F NMR to track deboronation or protodeboronation, common issues with electron-deficient aryl boronic esters .
Q. What strategies address solubility limitations in aqueous reaction environments?
- Co-solvents : Use DMSO or DMF (5–10% v/v) to enhance solubility without destabilizing the boronic ester.
- Micellar Catalysis : SDS or Triton X-100 surfactants can improve dispersion in water .
- Derivatization : Temporarily convert the aminomethyl group to a water-soluble salt (e.g., hydrochloride) for specific steps .
Q. How does the aminomethyl group influence reactivity in biological applications?
- Targeted Interactions : The aminomethyl group enables conjugation with biomolecules (e.g., peptides, sugars) via Schiff base formation or amide coupling, useful in probe design .
- pH Sensitivity : The amine’s protonation state affects binding affinity in diol-recognition systems (e.g., glucose sensors). Optimize buffer pH (6.5–8.0) for reversible interactions .
Q. How can researchers resolve contradictions in catalytic efficiency reported across studies?
- Variable Parameters : Compare reaction temperatures, equivalents of base (e.g., K₂CO₃ vs. CsF), and catalyst loading. Higher base concentrations may deprotect the boronic ester prematurely .
- Substrate Purity : Validate boronic ester purity via ¹¹B NMR to rule out hydrolysis (>95% purity recommended) .
Q. What advanced applications exist in material science for this compound?
- ROS-Responsive Materials : Incorporate into polymers via Suzuki coupling to create H₂O₂-sensitive hydrogels. The boronic ester cleaves under oxidative stress, enabling controlled drug release .
- Surface Functionalization : Immobilize on gold nanoparticles via thiol-amine linkages for biosensor arrays targeting glycoproteins .
Methodological Considerations
Q. How to analyze by-products from cross-coupling reactions?
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA).
- Spectroscopy : ¹⁹F NMR (δ ~ -115 ppm for aryl-F) identifies fluorinated by-products. ESI-MS detects protodeboronated species .
Q. What computational tools predict reactivity trends for structural analogs?
- DFT Calculations : Model transition states for Suzuki coupling to compare electronic effects of substituents (e.g., fluoro vs. methyl groups).
- Machine Learning : Train models on existing reaction databases to predict yields based on steric/electronic parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
